molecular formula C9H18NO5PS B14436043 Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)- CAS No. 77890-13-2

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-

Cat. No.: B14436043
CAS No.: 77890-13-2
M. Wt: 283.28 g/mol
InChI Key: KTRXCPPABSNJBO-UHFFFAOYSA-N
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Description

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- typically involves the acylation of thiols. One common method is the reaction of thiophenol, benzyl mercaptan, ethyl mercaptoacetate, or mercaptoacetic acid with N-acylbenzotriazoles under mild conditions . This method provides good yields and demonstrates the utility of N-acylbenzotriazoles as mild S-acylating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of thioester synthesis, such as the use of acylation reactions and thiolation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with molecular targets through its thioester linkage. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a nucleophile. This compound can form covalent enzyme-substrate intermediates, similar to the mechanism observed in acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

77890-13-2

Molecular Formula

C9H18NO5PS

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11)

InChI Key

KTRXCPPABSNJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSP(=O)(C)OCC

Origin of Product

United States

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